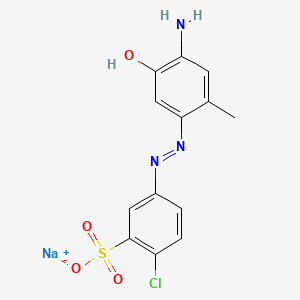
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilane compound. It is known for its unique structure, which includes both silicon and sulfur atoms, making it a valuable compound in various industrial applications. This compound is often used in the rubber industry to enhance the physical and mechanical properties of rubber products .
Métodos De Preparación
The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.
Análisis De Reacciones Químicas
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .
Comparación Con Compuestos Similares
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is unique due to its combination of silicon and sulfur atoms. Similar compounds include:
Bis(triethoxysilylpropyl)disulfide: This compound is similar in structure but lacks the additional oxygen atoms present in this compound.
Bis(triethoxysilylpropyl)tetrasulfide: This compound has a higher sulfur content and is used in similar applications but offers different mechanical properties. The unique structure of this compound provides it with distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields.
Propiedades
Número CAS |
41453-79-6 |
|---|---|
Fórmula molecular |
C16H38O6S4Si2 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
Clave InChI |
ASAOXGWSIOQTDI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



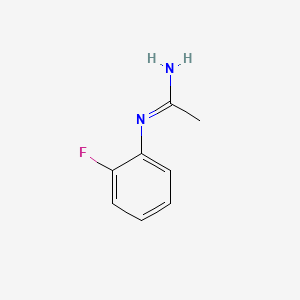
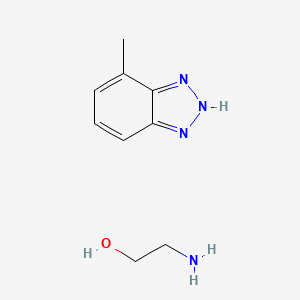


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
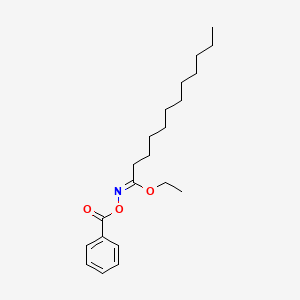
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
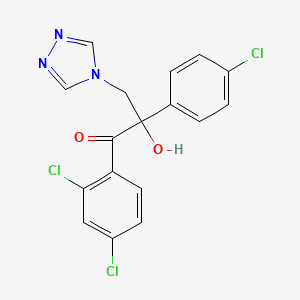
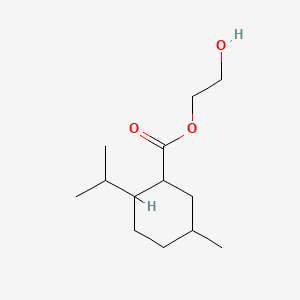
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
